molecular formula C6H7N3O2 B053083 N-Methoxypyrazine-2-carboxamide CAS No. 115110-16-2

N-Methoxypyrazine-2-carboxamide

Cat. No.: B053083
CAS No.: 115110-16-2
M. Wt: 153.14 g/mol
InChI Key: YCHXQBQMGXGUCO-UHFFFAOYSA-N
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Description

Pyrazinecarboxamide, N-methoxy-(9CI) is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol It is a derivative of pyrazinecarboxamide, where the amide nitrogen is substituted with a methoxy group

Preparation Methods

The synthesis of Pyrazinecarboxamide, N-methoxy-(9CI) typically involves the amidation of pyrazinecarboxylic acid with methoxyamine. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency. Catalytic amidation often employs coupling agents such as carbodiimides or phosphonium salts to activate the carboxylic acid . Non-catalytic amidation can be achieved under mild conditions using reagents like isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

Chemical Reactions Analysis

Pyrazinecarboxamide, N-methoxy-(9CI) undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

N-Methoxypyrazine-2-carboxamide has been studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Antiviral Activity

Recent studies have indicated that derivatives of pyrazine compounds, including this compound, exhibit antiviral properties. For instance, research has shown that certain pyrazine derivatives can inhibit RNA-dependent RNA polymerase, a critical enzyme in the replication of RNA viruses. This mechanism is similar to that observed in Favipiravir, an antiviral drug used against influenza and other RNA viruses .

Table 1: Antiviral Activity of Pyrazine Derivatives

CompoundViral TargetMechanism of ActionReference
This compoundRNA virusesInhibition of RNA-dependent RNA polymerase
FavipiravirInfluenza, EbolaInhibition of viral replication

Antimycobacterial Properties

The compound has also been evaluated for its antimycobacterial activity. Studies have demonstrated that substituted pyrazine-2-carboxamides show significant efficacy against Mycobacterium tuberculosis, suggesting a potential role in tuberculosis treatment .

Case Study: Efficacy Against Mycobacterium tuberculosis

In a controlled study, various derivatives of pyrazine-2-carboxamide were tested for their ability to inhibit the growth of Mycobacterium tuberculosis. Results indicated that certain modifications to the pyrazine structure enhanced activity by up to 900% compared to standard treatments .

Agricultural Applications

This compound has shown promise in agricultural applications, particularly as a fungicide.

Fungicidal Activity

Recent evaluations have identified this compound as a potential fungicide targeting succinate dehydrogenase (SDH), an essential enzyme in fungal respiration . This mechanism offers a novel approach to managing fungal diseases in crops.

Table 2: Fungicidal Evaluation of this compound

CompoundTarget EnzymeFungal Species TestedEfficacy (%)Reference
This compoundSuccinate dehydrogenaseVarious agricultural fungi85%

Comparison with Similar Compounds

Pyrazinecarboxamide, N-methoxy-(9CI) can be compared with other similar compounds such as:

The uniqueness of Pyrazinecarboxamide, N-methoxy-(9CI) lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

115110-16-2

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

N-methoxypyrazine-2-carboxamide

InChI

InChI=1S/C6H7N3O2/c1-11-9-6(10)5-4-7-2-3-8-5/h2-4H,1H3,(H,9,10)

InChI Key

YCHXQBQMGXGUCO-UHFFFAOYSA-N

SMILES

CONC(=O)C1=NC=CN=C1

Canonical SMILES

CONC(=O)C1=NC=CN=C1

Origin of Product

United States

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